6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[(6-methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone is a quinoxaline derivative.
Scientific Research Applications
Quinoxaline Derivatives in Cancer Research
Quinoxaline derivatives, including 6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone, have garnered interest in cancer research. The structural complexity of quinoxaline and its analogs facilitates a variety of biomedical applications, including their role as antitumoral agents. The diverse biological activities of these compounds, attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, make them potential candidates for antitumor drug development (Pareek & Kishor, 2015). Moreover, pyrrolobenzimidazoles, a class similar to quinoxalines, exhibit cytotoxicity and antitumor activity, highlighting the significance of this class of compounds in cancer treatment (Skibo, 1998).
Heterocyclic Compounds in Corrosion Inhibition
Quinoxaline derivatives are also recognized for their application in corrosion inhibition. The high electron density of quinoxaline derivatives makes them effective in forming stable chelating complexes with metallic surfaces, thereby offering protection against corrosion. This property is particularly valuable in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Role in Medicinal Chemistry
The structural properties of quinoxaline derivatives are leveraged in medicinal chemistry to create compounds with antimicrobial activities and for the treatment of chronic and metabolic diseases. The versatility of these compounds is evident from their wide-ranging applications in medicinal chemistry, further emphasizing their importance in scientific research (Pereira et al., 2015).
properties
Product Name |
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone |
---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(6-methylindolo[3,2-b]quinoxalin-9-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H16N4O/c1-26-19-11-10-15(23-13-14-6-2-5-9-20(14)27)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-13,27H,1H3 |
InChI Key |
PEJFWNPXVJMBFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=CC=C3O)C4=NC5=CC=CC=C5N=C41 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.